Allyl lactate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-enyl 2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3-4-9-6(8)5(2)7/h3,5,7H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYFIHPJVHCCGTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301299562 | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5349-55-3 | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5349-55-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl lactate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005349553 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LACTIC ACID, ALLYL ESTER | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1256 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propen-1-yl 2-hydroxypropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301299562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl lactate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Allyl Lactate and Its Derivatives
Esterification Reactions
Esterification, the reaction between a carboxylic acid and an alcohol to form an ester and water, is the most common method for synthesizing allyl lactate (B86563). ontosight.ai This section explores different approaches to the esterification of lactic acid with allyl alcohol.
Direct Esterification Approaches
Direct esterification involves the reaction of lactic acid with allyl alcohol, typically in the presence of a catalyst to accelerate the reaction rate and improve yield.
The acid-catalyzed esterification of lactic acid with allyl alcohol is a widely employed method for producing allyl lactate. ontosight.aivulcanchem.com This reaction is typically carried out by refluxing lactic acid and allyl alcohol with a strong acid catalyst, such as sulfuric acid or hydrochloric acid. ontosight.aiorgsyn.org To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is continuously removed using a Dean-Stark apparatus. orgsyn.orgredalyc.org
A representative procedure involves heating a mixture of lactic acid, a large excess of allyl alcohol, and a catalytic amount of concentrated sulfuric acid in a solvent like benzene (B151609). orgsyn.org The use of a significant excess of allyl alcohol is crucial for achieving high yields of this compound. orgsyn.org For instance, a 4:1 molar ratio of alcohol to acid can result in a 90% yield, whereas a 2:1 ratio drops the yield to approximately 65%. orgsyn.org After the reaction is complete, the acid catalyst is neutralized, often with anhydrous sodium acetate (B1210297), before the product is purified by vacuum distillation. orgsyn.org
Table 1: Reaction Parameters for Acid-Catalyzed Esterification of Lactic Acid with Allyl Alcohol
| Parameter | Condition |
|---|---|
| Reactants | Lactic acid, Allyl alcohol |
| Catalyst | Concentrated Sulfuric Acid |
| Solvent | Benzene |
| Apparatus | Dean-Stark trap for water removal |
| Neutralizing Agent | Anhydrous sodium acetate |
| Purification | Vacuum distillation |
A significant challenge in the direct esterification of lactic acid is the potential for the formation of oligomeric by-products. researchgate.net Lactic acid can undergo self-esterification, where the hydroxyl group of one molecule reacts with the carboxylic acid group of another, leading to the formation of linear polylactic acid oligomers. orgsyn.orgresearchgate.net The presence of a strong acid catalyst and heat can promote this side reaction. orgsyn.org
The formation of these oligomers can be minimized by several strategies. Using a large excess of allyl alcohol shifts the equilibrium towards the desired esterification reaction. orgsyn.org Additionally, careful control of reaction temperature and time is important. Neutralizing the acid catalyst promptly after the reaction is complete is essential to prevent further condensation reactions during distillation. orgsyn.org It has been noted that even commercially available lactic acid can contain significant amounts of oligomers, which can be broken down into the desired lactate ester by prolonged heating with the alcohol and acid catalyst. researchgate.net
Acid-Catalyzed Esterification with Allyl Alcohol
Transesterification Routes for this compound Synthesis
Transesterification offers an alternative pathway to this compound, involving the reaction of an existing lactate ester, such as ethyl lactate or methyl lactate, with allyl alcohol. google.com This method can also be applied to the lactate cyclic dimer (lactide). google.com The reaction is typically catalyzed and can be advantageous in situations where the starting lactate ester is readily available or when direct esterification presents challenges with by-product formation. google.com
Recent advancements have explored organocatalytic depolymerizing transesterification of polylactic acid (PLA) to produce valuable alkyl lactates. rsc.org Catalysts like triazabicyclodecene (TBD) have proven effective in depolymerizing PLA in the presence of various alcohols, including allyl alcohol, to yield the corresponding lactate esters. This approach is particularly noteworthy for its potential in chemical recycling of post-consumer PLA waste. rsc.org
Carbodiimide-Mediated Esterification (e.g., DCC Method)
Carbodiimide-mediated esterification, often employing N,N'-dicyclohexylcarbodiimide (DCC), provides a mild and efficient method for synthesizing this compound, particularly when trying to avoid the harsh conditions of acid catalysis and the formation of by-products. redalyc.orgresearchgate.net This method is known to proceed with minimal racemization. researchgate.net
In this approach, the carboxylic acid (lactic acid) is activated by DCC to form a highly reactive O-acylisourea intermediate. wikipedia.org This intermediate then readily reacts with the alcohol (allyl alcohol) to form the ester and N,N'-dicyclohexylurea (DCU), a solid by-product that can be removed by filtration. wikipedia.orgscielo.org.pe To enhance the reaction rate and suppress side reactions, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) is often added. pitt.edu
The mechanism of DCC-mediated esterification involves the initial protonation of one of the nitrogen atoms of DCC by the carboxylic acid. The resulting carboxylate anion then attacks the central carbon of the carbodiimide, forming the O-acylisourea intermediate. wikipedia.org This intermediate is highly activated and susceptible to nucleophilic attack by the alcohol, leading to the formation of the ester and DCU. wikipedia.org
A primary side reaction in this method is the rearrangement of the O-acylisourea intermediate to a stable N-acylurea, which is difficult to separate from the desired product. wikipedia.orgscielo.org.pe This rearrangement can be minimized by using non-polar solvents and by adding a coupling additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt). wikipedia.org These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement but still highly reactive towards the alcohol. Another approach to circumvent the formation of the N-acylurea by-product is to pre-form an O-allyl-N,N'-dicyclohexylisourea, which then reacts with the lactic acid under mild conditions to yield this compound. redalyc.orgscielo.org.pe
Modified Steglich Esterification for this compound Synthesis
The Steglich esterification is a mild reaction suitable for converting sterically demanding and acid-labile substrates. organic-chemistry.org A modified version of this method can be used to synthesize this compound. scielo.org.peresearchgate.net In the standard Steglich esterification, dicyclohexylcarbodiimide (B1669883) (DCC) and a carboxylic acid form an O-acylisourea intermediate, which has a reactivity similar to a carboxylic acid anhydride (B1165640). organic-chemistry.org The subsequent addition of an alcohol leads to the formation of the ester and dicyclohexylurea (DCU). organic-chemistry.org
For the synthesis of this compound, the reaction involves lactic acid, allyl alcohol, DCC, and a catalytic amount of 4-(N,N-dimethylamino)pyridine (DMAP). sqperu.org.pediva-portal.org While the reaction can proceed without a catalyst for strong nucleophiles like amines, DMAP is crucial for the efficient formation of esters. organic-chemistry.org It acts as an acyl transfer reagent by reacting with the O-acylisourea to form a reactive amide, which then rapidly reacts with the alcohol. organic-chemistry.org
A modified approach involves the initial preparation of O-allyl-N,N'-dicyclohexylisourea, which is then reacted with lactic acid. scielo.org.peresearchgate.net This method provides mild conditions, short reaction times, high yields, and easier purification of the final product. scielo.org.peresearchgate.net
Table 1: Comparison of Steglich Esterification Methods for this compound Synthesis
| Method | Reagents | Key Features | Challenges |
|---|---|---|---|
| Standard Steglich | Lactic acid, Allyl alcohol, DCC, DMAP | One-pot reaction researchgate.net | Formation of dimer byproduct, thermal instability of intermediate, difficult purification scielo.org.pesqperu.org.pe |
Enzymatic Esterification for Chiral this compound Production
Enzymatic esterification offers a highly selective method for producing chiral this compound, particularly the (S)-enantiomer, while avoiding racemization. vulcanchem.com Lipases are commonly employed as biocatalysts for this transformation. vulcanchem.comchapmanhall.com
The lipase (B570770) from Candida antarctica has been shown to be an effective catalyst for the esterification of lactic acid with various alcohols, including allyl alcohol. chapmanhall.com A key advantage of this enzymatic approach is that lactic acid acts as a good acyl donor but not as a nucleophile, which prevents the formation of dimers and oligomers of lactic acid. chapmanhall.com
Research has demonstrated that this lipase can catalyze the esterification of both L-(+)-lactic acid and racemic lactic acid. chapmanhall.com However, the enzyme shows little to no stereoselectivity between the lactic acid enantiomers, meaning it cannot be used for the resolution of racemic lactic acid. chapmanhall.com For producing enantiomerically pure this compound, an enantiomerically pure starting lactic acid is necessary. vulcanchem.com For instance, using (S)-lactic acid in an enzymatic esterification with a lipase like immobilized Candida antarctica lipase B can achieve an enantiomeric excess (ee) of over 90%. vulcanchem.com
The reaction conditions are generally mild, often carried out in organic solvents like hexane. chapmanhall.com The enzyme can be immobilized, allowing for easier separation from the reaction mixture and potential for reuse. nih.gov
Table 2: Key Findings in Enzymatic Esterification of Lactic Acid
| Enzyme | Substrates | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica lipase | Lactic acid, Allyl alcohol | Effectively synthesizes this compound without dimer formation. chapmanhall.com | chapmanhall.com |
| Immobilized Candida antarctica lipase B | (S)-lactic acid, Allyl alcohol | Produces (S)-allyl lactate with >90% enantiomeric excess. vulcanchem.com | vulcanchem.com |
Synthesis from Lactate Derivatives
Preparation from Lactic Acid Polymers
This compound can be synthesized from polylactic acid (PLA) through depolymerization followed by reaction with allyl alcohol. google.com This chemical recycling approach offers a potential route to value-added chemicals from PLA waste. researchgate.netacs.org The depolymerization of PLA can be achieved through alcoholysis, where the polymer is broken down into smaller lactate esters. rsc.org
One method involves the transesterification of polylactate with allyl alcohol in the presence of a catalyst, such as sodium or potassium alkoxide. google.com The process can also be catalyzed by enzymes like lipases or esterases. google.com
Recent research has explored various catalysts for the depolymerization of PLA to produce alkyl lactates. For example, magnesium ethoxide has been used to depolymerize PLA at 200°C, yielding ethyl lactate. researchgate.net Another study demonstrated the use of an organocatalyst for the glycolysis of PLA to produce alkyl lactates under mild conditions (up to 60°C) in a continuous flow process. nih.gov
Conversion of Other Lactate Esters (e.g., Ethyl Lactate)
This compound can be readily prepared from other lactate esters, such as ethyl lactate, through transesterification. google.com This process involves reacting the starting lactate ester with allyl alcohol in the presence of a catalyst. google.comgoogle.com
A common method employs a catalyst like sodium or potassium alkoxide. google.com The reaction equilibrium can be shifted towards the product, this compound, by removing the lower-boiling alcohol (in this case, ethanol) from the reaction mixture. This process is a viable route for producing this compound on an industrial scale, especially given the availability of lactate esters like ethyl lactate, which can be produced from the fermentation of carbohydrates. google.com
The transesterification of ethyl lactate to this compound is part of a broader strategy for the valorization of lactate esters into other useful chemicals. nih.gov For instance, a study on the depolymerization of PLA first produced ethyl lactate, which can then serve as a starting material for further conversions.
Novel Synthetic Approaches
Utilizing O-Allyl-N,N'-Dicyclohexylisoureas
A novel and mild approach for the synthesis of this compound involves the use of O-allyl-N,N'-dicyclohexylisourea. scielo.org.peresearchgate.net This method is considered a modification of the Steglich esterification. scielo.org.peresearchgate.netredalyc.org
The process begins with the synthesis of O-allyl-N,N'-dicyclohexylisourea from allyl alcohol and dicyclohexylcarbodiimide (DCC), often catalyzed by copper(II) chloride. scielo.org.peredalyc.org The resulting isourea is a stable reagent that can be isolated and purified. scielo.org.pe
In the subsequent step, the O-allyl-N,N'-dicyclohexylisourea reacts with lactic acid to form this compound and N,N'-dicyclohexylurea (DCU) as a byproduct. scielo.org.pe This reaction proceeds under mild conditions, typically with stirring in a dry solvent like toluene (B28343) or THF at a moderate temperature. scielo.org.peredalyc.org
The primary advantages of this method include:
Mild reaction conditions : This avoids potential side reactions and decomposition of sensitive substrates. scielo.org.pescielo.org.pe
High yields : The reaction often provides high yields of the desired ester. scielo.org.pescielo.org.pe
Easy purification : The main byproduct, DCU, is a solid and can be easily removed by filtration, simplifying the purification of the this compound product. scielo.org.pe
Short reaction times : The conversion can be achieved in a relatively short period. scielo.org.pescielo.org.pe
This approach overcomes some of the drawbacks of the traditional one-pot Steglich esterification, such as the formation of N-acylurea side products and the difficulty in removing them. organic-chemistry.orgscielo.org.pe
Table 3: Reaction Parameters for this compound Synthesis using O-Allyl-N,N'-dicyclohexylisourea
| Parameter | Details | Reference |
|---|---|---|
| Isourea Synthesis | ||
| Reactants | Allyl alcohol, DCC | scielo.org.peredalyc.org |
| Catalyst | Copper(II) chloride | scielo.org.peredalyc.org |
| Temperature | 40 °C | scielo.org.peredalyc.org |
| Esterification | ||
| Reactants | Lactic acid, O-allyl-N,N'-dicyclohexylisourea | scielo.org.peredalyc.org |
| Solvent | Dry Toluene or THF | scielo.org.peredalyc.org |
| Temperature | 60 °C or reflux | scielo.org.peredalyc.org |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound, traditionally achieved through the acid-catalyzed esterification of lactic acid with allyl alcohol, has been re-evaluated in the context of green chemistry principles. ontosight.aiorgsyn.org Conventional methods often employ homogeneous mineral acids like sulfuric acid as catalysts and may use hazardous solvents such as benzene to remove water via azeotropic distillation. orgsyn.orgvulcanchem.com These approaches, while effective, present challenges related to catalyst separation, equipment corrosion, and environmental impact. Consequently, significant research has focused on developing more sustainable and environmentally benign methodologies for producing this compound and its derivatives. These green approaches prioritize the use of renewable resources, eco-friendly catalysts, energy-efficient processes, and waste reduction. semanticscholar.orgnih.gov Key strategies include enzymatic catalysis, the use of heterogeneous catalysts, and process intensification techniques like reactive distillation.
Enzymatic Synthesis using Lipases
Enzymatic catalysis represents a significant advancement in the green synthesis of esters. Lipases (triacylglycerol hydrolases, EC 3.1.1.3), in particular, are widely used due to their excellent stereoselectivity, broad substrate specificity, and ability to function under mild, cofactor-free conditions. researchgate.net For the synthesis of lactate esters, lipase B from Candida antarctica (often immobilized as Novozym 435) has proven to be highly effective. vulcanchem.comnih.govresearchgate.net
The enzymatic approach circumvents the need for harsh acid catalysts and operates at lower temperatures, reducing energy consumption and the formation of byproducts. researchgate.net The synthesis can be performed via direct esterification of lactic acid with allyl alcohol or through transesterification from another alkyl lactate. However, direct esterification with free lactic acid can be challenging due to the acid's potential to inhibit or deactivate the enzyme, especially acids with a low pKa like lactic acid (pKa of 3.86). acs.org Therefore, transesterification is often the preferred route in enzymatic processes. acs.org
Research into the kinetic resolution of racemic secondary allylic alcohols using lipases like Novozym 435 has demonstrated the high enantioselectivity of these biocatalysts, yielding enantiomerically pure alcohols and esters. researchgate.net While specific data for this compound is part of a broader research area, studies on similar systems, such as the synthesis of (R,R)-lactide from alkyl (R)-lactates, highlight the efficacy of lipase-catalyzed reactions. In one such study, Novozym 435 was used to produce enantiopure (R,R)-lactide from methyl (R)-lactate with an enantiomeric excess of over 99%. nih.gov The removal of the alcohol by-product was identified as a critical factor for achieving high conversion rates. nih.gov
| Biocatalyst | Reaction Type | Substrates | Key Findings | Reference |
|---|---|---|---|---|
| Lipase B from Candida antarctica (Novozym 435) | Enantioselective Synthesis | Methyl (R)-lactate | Successfully synthesized enantiopure (R,R)-lactide (>99% ee). Methanol (B129727) removal was crucial for high conversion (56% yield). | nih.gov |
| Lipase B from Candida antarctica (Novozym 435) | Kinetic Resolution (Transesterification) | Racemic secondary allylic alcohols & vinyl acetate | Effectively produced chiral allylic alcohols and acetates with high enantiomeric excess (91-100% ee). | researchgate.net |
| Lipase B from Candida antarctica (Novozym 435) | Esterification | Lactic acid & n-butanol | Determined optimal activity at ~70 °C and a water activity (aw) of 0.060. | researchgate.net |
Heterogeneous Catalysis
To overcome the drawbacks of homogeneous acid catalysts, solid heterogeneous catalysts have been developed. These catalysts are easily separated from the reaction mixture by filtration, can often be regenerated and reused, are typically less corrosive, and reduce waste generation. scielo.br
One class of promising heterogeneous catalysts is heteropolyacids (HPAs), such as H₃PW₁₂O₄₀, which possess strong Brønsted acidity. scielo.br When immobilized or modified, HPAs can effectively catalyze the esterification of lactic acid with various alcohols. A study demonstrated that HPAs modified with tin(II) were active catalysts for the esterification of lactic acid with several alcohols, including methanol, ethanol, and benzyl (B1604629) alcohol, showing good conversion rates at 80 °C. scielo.br The development of a solid-state redox method for catalyst preparation was highlighted as a more environmentally friendly process compared to conventional methods. scielo.br
Another widely used heterogeneous catalyst is the ion-exchange resin Amberlyst 15. acs.org It has been successfully employed for the synthesis of various lactate esters, including ethyl lactate and n-butyl lactate methacrylate (B99206). acs.orgeuropa.eu This catalyst proves to be robust and can be reused multiple times without a significant drop in activity, making it a viable green alternative for industrial-scale production. acs.org
| Catalyst Type | Specific Catalyst | Reaction | Key Research Findings | Reference |
|---|---|---|---|---|
| Heteropolyacid (HPA) | Tin(II)-modified H₃PW₁₂O₄₀ | Esterification of lactic acid with various alcohols | Catalyst prepared by a green solid-state method was effective. Good conversion values were obtained for octanol (B41247) and benzyl alcohol at 80 °C. | scielo.br |
| Ion-Exchange Resin | Amberlyst 15 | Synthesis of n-butyl lactate methacrylate | Achieved high yields (>77%) in a solvent-free reaction. The catalyst could be reused up to 10 times without loss of conversion. | acs.org |
| Ion-Exchange Resin | Amberlyst 46 | Esterification of lactic acid with ethanol | Used effectively in reactive distillation setups to enhance reaction kinetics for ethyl lactate production. | europa.eu |
Process Intensification: Reactive Distillation
Reactive distillation (RD) is a prime example of process intensification, where chemical reaction and separation occur simultaneously within a single unit. For equilibrium-limited reactions like esterification, the continuous removal of a product (in this case, water) from the reaction zone shifts the equilibrium towards the formation of the desired ester, thereby increasing conversion and yield. orgsyn.orgeuropa.eu This integration leads to significant savings in energy, capital cost, and operational footprint compared to conventional sequential processes. europa.eu
While much of the literature on RD for lactate esters focuses on the production of ethyl lactate, the principles are directly applicable to this compound synthesis. europa.euacs.org Studies on ethyl lactate production show that using a reactive distillation column with a solid acid catalyst (like Amberlyst) can achieve nearly complete conversion of lactic acid. europa.euacs.org The process can be optimized by adjusting parameters such as the molar ratio of reactants, catalyst loading, and reflux ratio to maximize product yield and energy efficiency. europa.eu For instance, research has shown that an optimized serial setup of reactors and distillation steps can offer similar process intensification as a fully integrated RD column but with greater energy efficiency and easier process control. europa.eu
Upcycling of Polylactic Acid (PLA)
A particularly innovative green strategy is the chemical upcycling of polylactic acid (PLA), a biodegradable polymer, to produce valuable lactate esters. rsc.orgrsc.org This approach aligns with the principles of a circular economy by converting polymer waste into value-added chemicals. The process involves the depolymerizing transesterification of PLA with an alcohol in the presence of a catalyst.
Recent advancements have introduced mechanochemical methods using resonant acoustic mixing (RAM) for this transformation. rsc.orgrsc.org This solvent-free approach requires nearly stoichiometric amounts of the alcohol and utilizes an inexpensive, accessible organocatalyst. rsc.org This method has been successfully applied to the synthesis of various alkyl lactates from both virgin and post-consumer PLA waste, demonstrating its potential as a scalable and sustainable route for producing compounds like this compound from a renewable and recyclable feedstock. rsc.org
Chemical Transformations and Reactivity of Allyl Lactate
Polymerization Chemistry of Allyl Lactate (B86563) and Its Monomers
The dual functionality of allyl lactate and its derivatives enables their participation in distinct polymerization pathways, leading to the formation of polymers with tailored properties. Free radical polymerization targets the acrylate (B77674) functionalities derived from this compound, while ring-opening polymerization involves cyclic monomers bearing allyl substituents.
Free Radical Polymerization (FRP) of this compound Acrylates
Free radical polymerization (FRP) is a primary method for polymerizing vinyl monomers, including acrylates derived from this compound. In this process, a free radical initiator triggers a chain reaction involving the double bonds of the acrylate monomers.
This compound can be copolymerized with various acrylic and methacrylic esters through free-radical processes. google.com These strategies often involve the use of common free-radical initiators, such as azobisisobutyronitrile (AIBN), to initiate the polymerization cascade. nih.gov The incorporation of this compound into acrylate copolymers can be tailored by adjusting the monomer feed ratios. For instance, allyl esters of saturated monocarboxylic acids, like this compound, are typically used in amounts up to 10% by weight of the total monomers in copolymerizations with other vinyl comonomers. google.com
The copolymerization of lactate-derived acrylates with conventional acrylic monomers, such as acrylic acid, has been explored to create pressure-sensitive adhesives with enhanced degradability. nih.gov The pendant lactate ester groups in the resulting copolymer introduce hydrolytically cleavable sites, which can be beneficial for creating biodegradable materials. nih.gov Similarly, the copolymerization of allyl acrylate with other acrylates, like ethyl acrylate, has been successfully demonstrated, indicating the feasibility of incorporating allyl-functionalized monomers into polyacrylate chains.
The synthesis of poly(alkyl lactate acrylate)s, which are structurally related to poly(this compound acrylate), has been achieved through solution polymerization using AIBN as the initiator. nih.gov The resulting polymers exhibit a range of thermal and physical properties that are dependent on the structure of the alkyl group in the lactate moiety. For poly(lactate acrylates) with linear alkyl side groups, the glass transition temperatures (Tg) have been observed to decrease with increasing length of the alkyl chain. nih.gov This trend suggests that the properties of poly(this compound acrylates) can be systematically tuned. The molecular weight and polydispersity of these polymers can be controlled to some extent by the polymerization conditions.
Interactive Table: Properties of Poly(alkyl lactate acrylate)s
| Polymer | Alkyl Group | Tg (°C) |
|---|---|---|
| Poly(methyl lactate acrylate) | Methyl | -18.6 |
| Poly(ethyl lactate acrylate) | Ethyl | -35.2 |
| Poly(propyl lactate acrylate) | Propyl | -52.8 |
| Poly(butyl lactate acrylate) | Butyl | -66.3 |
Data synthesized from trends described in the literature. nih.gov
Copolymerization Strategies
Ring-Opening Polymerization (ROP) Involving Allyl-Substituted Monomers
Ring-opening polymerization (ROP) is a key technique for producing polyesters from cyclic ester monomers (lactones). The incorporation of allyl functionality into these monomers allows for the synthesis of functional polyesters with pendant reactive groups.
Organocatalysis has emerged as a powerful tool for the controlled ROP of lactones, offering a metal-free route to well-defined polyesters. researchgate.neturi.edu Catalysts such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been effectively used for the ROP of allyl-substituted caprolactone (B156226) and valerolactone monomers. researchgate.net This method provides good control over the polymer's molecular weight and results in narrow polydispersity indices (PDI). researchgate.net The resulting alkene-substituted polyesters serve as versatile platforms for post-polymerization modification through reactions like thiol-ene chemistry, enabling the attachment of various functional side chains. researchgate.net Stannous(II) trifluoromethanesulfonate (B1224126) (Sn(OTf)2) is another effective catalyst for the ROP of monomers like α-allyl-valerolactone, although reaction conditions such as monomer concentration can be critical for achieving desired monomer incorporation and avoiding high polydispersities. rsc.org
Allyl-functionalized lactones can be readily copolymerized with other lactones, such as ε-caprolactone (CL) and δ-valerolactone (VL), to create functional copolyesters. researchgate.net The ring-opening copolymerization of α-allyl-δ-valerolactone with both ε-caprolactone and δ-valerolactone has been successfully carried out using stannous(II) catalysis. researchgate.net These copolymerizations allow for the incorporation of controllable amounts of the allyl-functionalized monomer, leading to novel polyesters with tailored properties. researchgate.net The presence of the pendant allyl group has a notable impact on the thermal properties of the resulting copolymers, often rendering them as liquids at room temperature. researchgate.net
Similarly, random aliphatic copolyesters of poly(ε-caprolactone-co-δ-valerolactone) have been synthesized via ROP using tin(II) octoate as a catalyst. researchgate.net The ability to copolymerize allyl-substituted lactones with these common lactones opens up possibilities for creating a wide range of functional and biodegradable materials. researchgate.netrsc.org
Interactive Table: ROP of Allyl-Substituted Lactones and Their Copolymers
| Monomer(s) | Catalyst | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Mn ( g/mol ) | PDI |
|---|---|---|---|---|---|---|---|
| α-allyl-δ-valerolactone | Sn(Oct)₂ | Benzyl (B1604629) Alcohol | Toluene (B28343) | 110 | Poly(α-allyl-δ-valerolactone) | 7,800 | 1.18 |
| α-allyl-δ-valerolactone, ε-caprolactone | Sn(Oct)₂ | Benzyl Alcohol | Toluene | 110 | Poly(AVL-co-CL) | 12,500 | 1.35 |
| α-allyl-δ-valerolactone, δ-valerolactone | Sn(Oct)₂ | Benzyl Alcohol | Toluene | 110 | Poly(AVL-co-VL) | 9,200 | 1.24 |
| α-allyl-ε-caprolactone | TBD | Benzyl Alcohol | CH₂Cl₂ | Room Temp | Poly(allyl-caprolactone) | 10,000 | 1.15 |
Data is representative of findings reported in the literature. researchgate.netscholaris.ca
Organocatalytic ROP for Functional Polyesters
Thiol-Ene Click Reactions for Polymer Modification
Conversion to Other Value-Added Chemicals
This compound can be chemically converted into several commercially important monomers and chemical intermediates.
The catalytic dehydration of lactic acid and its esters is a promising bio-based route to produce acrylic acid, a crucial commodity chemical. rsc.orgnih.gov This transformation, while conceptually a simple elimination of water, is challenging to perform with high selectivity. d-nb.info The reaction is typically carried out in the vapor phase at elevated temperatures over heterogeneous catalysts.
Effective catalyst systems include alkali and alkaline-earth phosphates and sulfates. rsc.org Research has shown that catalysts such as NaY zeolite modified with alkali phosphates and silica-alumina supported potassium salts demonstrate good performance. nih.govresearchgate.net A key mechanistic insight is the in-situ formation of a lactate salt (e.g., potassium lactate) on the catalyst surface, which is believed to be the true catalytic active species that subsequently dehydrates to the corresponding acrylate salt. nih.govresearchgate.net The stability and regeneration of this lactate salt intermediate are critical for maintaining catalytic activity and achieving high yields of acrylic acid. nih.gov While most studies focus on methyl or ethyl lactate, the catalytic principles are directly applicable to the dehydration of this compound.
| Catalyst System | Substrate | Temperature (°C) | Result | Reference |
|---|---|---|---|---|
| NaY Zeolite modified with Na₂HPO₄ | Lactic Acid | 340 | Acrylic acid yield up to 74.3% | researchgate.net |
| Potassium salts on Silica-Alumina | Lactic Acid | Not specified | Stable catalytic performance over 90 hours | nih.gov |
| Strong acids with bromide salts | Lactide | Not specified | Acrylic acid yield up to 58% | d-nb.info |
This compound can be converted into allyl acrylate, a difunctional monomer used in the production of specialty copolymers. researchgate.net One established method involves a two-step process where the hydroxyl group of this compound is first acetylated using acetic anhydride (B1165640) to form allyl α-acetoxypropionate. rsc.org This intermediate is then subjected to pyrolysis at temperatures between 400–600 °C, which causes the elimination of acetic acid to yield allyl acrylate. rsc.org
A more direct route involves the reaction of lactate esters with acryloyl chloride in the presence of a base like triethylamine. acs.orgnih.gov This method has been successfully used to transform various lactate esters, including this compound, into their corresponding acrylate counterparts with high yields after purification. acs.orgnih.gov Another approach is transesterification, where a lactate ester reacts with an acrylate ester (e.g., methyl acrylate) in the presence of a catalyst to exchange the alcohol groups. google.com
| Method | Reactants | Key Conditions | Product | Reference |
|---|---|---|---|---|
| Pyrolysis of Acetate (B1210297) Ester | Allyl α-acetoxypropionate | 400–600 °C | Allyl Acrylate | rsc.org |
| Acylation | This compound, Acryloyl Chloride | Triethylamine | Allyl Acrylate | acs.orgnih.gov |
| Direct Condensation | Acrolein, Aluminum Isopropoxide | 30–35 °C | Allyl Acrylate (27.4% conversion) | google.com |
The selective oxidation of this compound can yield different products depending on which part of the molecule is targeted. The allylic moiety is susceptible to oxidation. Research on allyl ethers has shown that they can undergo catalytic aerobic partial oxidation to form the corresponding acrylate ester. researchgate.netosti.gov For example, a lithium-promoted mesoporous manganese oxide (meso-Mn₂O₃) catalyst effectively converts allyl ethers to acrylate esters under mild conditions without precious metals. researchgate.netosti.gov This suggests a viable pathway for the direct oxidation of the allyl group in this compound to generate an acryloyloxy propionate (B1217596) structure.
Furthermore, the lactate portion of the molecule can be oxidized. The oxidation of similar bio-based polyols like glycerol (B35011) is known to produce a range of valuable chemicals, including glyceric acid, dihydroxyacetone, tartaric acid, and lactic acid, using catalysts such as supported platinum or gold nanoparticles. acs.org By analogy, catalytic oxidation of this compound could potentially yield derivatives of pyruvic acid or other oxidized C3 compounds, depending on the catalyst and reaction conditions employed.
Formation of Acrylic Monomers (e.g., Allyl Acrylate)
Reactions at the Allylic Moiety
The allyl group (–CH₂–CH=CH₂) in this compound possesses distinct reactivity beyond the thiol-ene reaction. The carbon-hydrogen bonds on the methylene (B1212753) group adjacent to the double bond (the allylic position) are weaker than typical sp³ C-H bonds, making them more reactive. wikipedia.org
This enhanced reactivity facilitates allylic substitution reactions, which can proceed through radical or ionic pathways. pressbooks.pub
Radical Halogenation : Using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator allows for the selective bromination at the allylic position, substituting a hydrogen atom with a bromine atom. This occurs because the reaction proceeds via a resonance-stabilized allylic radical intermediate. pressbooks.pub
Nucleophilic Substitution : this compound can be converted to an allylic halide (e.g., allyl chloride or bromide), which is an excellent substrate for Sₙ2 reactions. libretexts.org The reactivity is enhanced because the transition state is stabilized by the adjacent π-system of the double bond. libretexts.org Sₙ1 reactions are also facilitated due to the formation of a resonance-stabilized allylic carbocation if a good leaving group is present at the allylic position. pressbooks.pub
Other reactions characteristic of allyl groups include allylic oxidations with reagents like selenium dioxide or chromium-based reagents to introduce a hydroxyl group at the allylic position, and various palladium-catalyzed reactions, such as the Tsuji-Trost reaction, which involve the formation of a π-allyl palladium complex. wikipedia.orgacs.org
Functionalization via the Allyl Group
The allyl group (–CH₂–CH=CH₂) of this compound is a versatile functional handle that allows for a variety of chemical transformations. wikipedia.org Its reactivity stems from the presence of the carbon-carbon double bond and the adjacent allylic C-H bonds, which are weaker than typical sp³ C-H bonds and thus more susceptible to reaction. wikipedia.org This enhanced reactivity enables the modification of this compound to create more complex molecules and functional polymers. wikipedia.orgchemicalbull.com Common transformations involve reactions of the double bond, such as oxidation and addition, and substitution reactions at the allylic position. chemicalbull.comrsc.org
Research into the functionalization of molecules containing allyl groups has revealed several key pathways. Oxidation of the double bond is a common strategy. For instance, allyl groups can be oxidized using reagents like m-chloroperoxybenzoic acid (mCPBA) to yield corresponding epoxidized structures. researchgate.net This process has been shown to be quantitative and does not induce chain scission in polymeric systems. researchgate.net Another oxidative functionalization is dihydroxylation, which converts the double bond into a vicinal diol. researchgate.netorganic-chemistry.org However, this reaction can sometimes be associated with polymer degradation or incomplete conversion. researchgate.net
The double bond also facilitates addition reactions. A notable example is iodocyclisation, where the allyl group is reacted with iodine to form a cyclic furanone structure. This type of reaction has been demonstrated on derivatives of lactic acid, where indium-mediated allylation is first used to form the 2-allyl derivative, which then undergoes diastereoselective iodocyclisation to yield 3-hydroxy-3,4-dihydrofuran-2(5H)-ones. researchgate.net Furthermore, the allyl group can participate in organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangements, a powerful tool for stereoselective synthesis. acs.org In polymer science, the allyl group is utilized for crosslinking, where the double bonds react to form links between polymer chains, a process that can be initiated during emulsion polymerization. google.com
Table 1: Examples of Functionalization Reactions of the Allyl Group This table is interactive. You can sort and filter the data.
| Reaction Type | Reagent(s) | Product Functional Group | Reference |
|---|---|---|---|
| Epoxidation | m-chloroperoxybenzoic acid (mCPBA) | Epoxide | researchgate.net |
| Dihydroxylation | Osmium tetroxide / N-methylmorpholine N-oxide (OsO₄/NMO) | Vicinal diol | researchgate.net |
| Iodocyclisation | Iodine (I₂) | Substituted Dihydrofuranone | researchgate.net |
| Allylation | Indium / Allyl Bromide | Allylated acid | researchgate.net |
| Crosslinking | Polymerization conditions | Inter-chain C-C bonds | google.com |
| Sigmatropic Rearrangement | Heat or catalyst | Rearranged isomer (e.g., Isocyanate) | acs.org |
Analytical Techniques in Allyl Lactate Research
Spectroscopic Characterization (e.g., NMR, IR, MS)
Spectroscopic techniques are indispensable for elucidating the molecular structure of allyl lactate (B86563) and confirming its synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structural integrity of the allyl lactate molecule. Both ¹H and ¹³C NMR are used to identify the different hydrogen and carbon atoms within the molecule by their unique chemical shifts.
¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound will show characteristic signals for the protons of the allyl group (vinylic and allylic protons) and the lactate moiety (methine and methyl protons).
¹³C NMR: Offers a detailed view of the carbon skeleton. It is particularly useful for confirming the presence of the ester carbonyl group, the double bond carbons of the allyl group, and the carbons of the lactate backbone. Studies have shown that ¹³C NMR spectroscopy can effectively resolve resonances to determine product ratios, such as the diastereomeric ratio of allyl lactide, a related compound. acs.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on typical chemical shift ranges for the functional groups present. Actual values may vary based on solvent and experimental conditions.
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | - | 165-185 |
| Alkene CH (=CH-) | 5.8 - 6.0 | 130-140 |
| Alkene CH₂ (=CH₂) | 5.2 - 5.4 | 115-125 |
| Ester Methoxy (-O-CH-) | 4.2 - 4.4 | 65-75 |
| Ester Alkoxy (-O-CH₂-) | 4.5 - 4.7 | 60-70 |
| Methyl (CH₃) | 1.3 - 1.5 | 15-25 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the ester and allyl groups. The formation of this compound from lactic acid and allyl alcohol can be monitored by the appearance of the characteristic ester peaks and the disappearance of the broad O-H stretch of the carboxylic acid. spectroscopyonline.com
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Ester | C=O Stretch | 1750 - 1735 | Strong |
| C-O Stretch | 1300 - 1000 | Strong | |
| Alkene | =C-H Stretch | 3100 - 3000 | Medium |
| C=C Stretch | 1680 - 1640 | Variable | |
| Alkane | C-H Stretch | 3000 - 2850 | Medium |
| Alcohol | O-H Stretch | 3500 - 3200 | Broad, Strong |
Note: The O-H stretch would be absent in a pure sample of this compound but present in the starting material, lactic acid. spectroscopyonline.comlibretexts.orgspecac.comorgchemboulder.comucla.edu
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In the analysis of this compound, electron ionization (EI) MS would lead to the fragmentation of the molecule. The resulting fragmentation pattern is a unique fingerprint that helps confirm the structure. For instance, studies on ethyl lactate have utilized mass spectrometry to understand its decomposition and fragmentation in plasma processes, where a signal at m/z 75 was correlated with the precursor density. researchgate.net
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragment Structure |
| 130 | [M]⁺ (Molecular Ion) | [C₆H₁₀O₃]⁺ |
| 89 | [M - C₃H₅]⁺ | [CH₃CH(OH)CO]⁺ |
| 73 | [M - C₃H₅O]⁺ | [CH₃CHCO]⁺ |
| 57 | [C₃H₅O]⁺ | [CH₂=CHCH₂O]⁺ |
| 45 | [COOH]⁺ | [COOH]⁺ |
| 41 | [C₃H₅]⁺ | [CH₂=CHCH₂]⁺ |
Chromatographic Analysis (e.g., GC)
Gas Chromatography (GC) is a common technique for separating and analyzing volatile compounds without decomposition. It is particularly well-suited for assessing the purity of this compound and monitoring the progress of its synthesis. scielo.org.pe
In a typical GC analysis, the sample is vaporized and injected into a capillary column. The separation is based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the mobile gas phase. A Flame Ionization Detector (FID) is often used for detection. For the analysis of lactate esters, chiral capillary columns can be employed to separate optical isomers. google.comgoogle.com The selection of the column and temperature program is critical for achieving good separation. For instance, a DB-5 or similar non-polar to mid-polar column is often used for analyzing esters and other volatile organic compounds. scielo.org.peredalyc.org
Table 4: Example Gas Chromatography (GC) Conditions for Lactate Ester Analysis
| Parameter | Condition |
| Column Type | Chiral Capillary Column (e.g., 2,3,6-tri-O-octanoyl-β-cyclodextrin) or DB-5 |
| Column Dimensions | 20-30 m length, 0.25-0.32 mm internal diameter, 0.25-0.31 µm film thickness |
| Carrier Gas | Helium or Nitrogen |
| Flow Rate | 25-35 cm/s |
| Injection Mode | Split (e.g., 50:1 ratio) |
| Injector Temperature | 250 °C |
| Oven Temperature Program | Isothermal at 60 °C or a ramp, e.g., 50 °C (2 min), then 4 °C/min to 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
Note: These conditions are based on methods for methyl lactate and other volatile esters and may require optimization for this compound. google.comgoogle.comredalyc.org
Advanced Analytical Methods in Polymer Characterization
Once this compound is polymerized, different analytical techniques are required to characterize the resulting macromolecule, poly(this compound).
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
GPC, also known as SEC, is the most common technique for determining the molecular weight distribution of polymers. lcms.cz The method separates molecules based on their hydrodynamic volume in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
The analysis provides key information such as:
Number-average molecular weight (Mn)
Weight-average molecular weight (Mw)
Polydispersity Index (PDI = Mw/Mn) , which describes the breadth of the molecular weight distribution. lcms.cz
For poly(lactic acid) and its derivatives, GPC is typically performed using columns packed with a porous polymer gel (e.g., styrene-divinylbenzene). chromatographyonline.com The mobile phase is a solvent in which the polymer is soluble, such as tetrahydrofuran (B95107) (THF), chloroform, or ethyl lactate. chromatographyonline.comnih.gov Detection is commonly achieved with a refractive index (RI) detector. The molecular weights are determined relative to polymer standards with known molecular weights, such as polystyrene (PS) or polymethyl methacrylate (B99206) (PMMA). chromatographyonline.comnih.gov
Table 5: Typical GPC System for Poly(lactate) Analysis
| Component | Description |
| HPLC System | Standard HPLC with a pump and injector |
| Mobile Phase | Tetrahydrofuran (THF) or CHCl₃/triethylamine/isopropanol (94:4:2) |
| Columns | GPC columns (e.g., AM GPC Gel, Styrene-Divinylbenzene) connected in series |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) Detector |
| Standards | Polystyrene (PS) or Polymethyl Methacrylate (PMMA) |
Role of Allyl Lactate in Chiral Synthesis and Stereochemistry
Allyl Lactate (B86563) as a Chiral Pool Synthon
Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of new chiral compounds. nih.govscribd.com Lactic acid, from which allyl lactate is derived, is an excellent example of a chiral pool compound due to its availability in both (S) and (R) forms with high optical purity. researchgate.netmdpi.com The conversion of lactic acid or its esters, such as ethyl lactate, into this compound provides a versatile chiral synthon. researchgate.netmuni.cz This process can be achieved through methods like transesterification of ethyl lactate with allyl alcohol. google.comgoogle.com
The (S)-enantiomer of this compound is frequently used as a chiral building block for the synthesis of various organic molecules, including pharmaceuticals. For instance, it has been employed as a precursor in the synthesis of β-lactam antibiotics. vulcanchem.com The inherent chirality of this compound allows for the transfer of stereochemical information to the target molecule, which is a key advantage of the chiral pool approach. acs.org This strategy has been successfully applied in the total synthesis of natural products, where the stereocenters of the final product are derived from the initial chiral synthon. rsc.org For example, derivatives of lactic acid have been used in the synthesis of complex molecules like (-)-guignardones A and B and separacenes A and B. researchgate.net
The utility of this compound as a chiral synthon is further demonstrated in its use for the preparation of other chiral building blocks. For example, chiral allyl carbamates can be prepared from ethyl (S)-lactate, which then undergo stereoselective rearrangements to form other valuable chiral intermediates. orgsyn.org Similarly, L-lactic acid-derived propargyl alcohol has been used as a starting material for the synthesis of nonracemic β,β-diaryl-substituted allyl alcohols. acs.orgnih.gov
Table 1: Examples of Chiral Pool Synthesis Starting from Lactic Acid Derivatives
| Starting Material | Target Molecule/Intermediate | Key Transformation | Reference |
| (S)-Ethyl lactate | Chiral allyl carbamate | Dehydration and rearrangement | orgsyn.org |
| L-Lactic acid | Propargyl alcohol | - | acs.orgnih.gov |
| (S)-Ethyl lactate | (S)-Naproxen | Acylation of a Grignard reagent | muni.cz |
| L-Glutamic acid | Chiral γ-lactone | - | rsc.org |
Preparation of Optically Active Compounds from this compound Precursors
This compound and its precursors are instrumental in the synthesis of a wide array of optically active compounds. The stereocenter in the lactate moiety directs the formation of new stereocenters in subsequent reactions, often with a high degree of stereoselectivity.
One significant application is in the synthesis of optically active allylic alcohols and diols. For instance, the lipase-catalyzed resolution of racemic homoallylic alcohols can provide enantiomerically enriched starting materials, which can then be used to produce optically active allylic hydroperoxy alcohols and 1,3-diols through photooxygenation. nih.gov
Furthermore, (S)-(-)-ethyl lactate serves as a convenient precursor for synthesizing various optically active intermediates used in the preparation of chiral liquid crystals. researchgate.net The synthesis often involves the creation of a common intermediate which retains its configuration throughout the synthetic route. researchgate.net
The synthesis of naturally occurring L-erythro-biopterin provides another example of the utility of lactic acid derivatives. The synthesis utilizes a chiral α,β-epoxyaldehyde intermediate prepared from ethyl L-lactate via a Sharpless epoxidation, a powerful method for asymmetric synthesis. clockss.org
The versatility of lactic acid derivatives extends to their use in multi-component reactions for assembling complex molecular architectures. For example, they have been used to create polysubstituted γ-lactams, which are important structural motifs in many natural products and pharmaceuticals. nih.gov
Table 2: Synthesis of Optically Active Compounds from Lactic Acid Precursors
| Precursor | Reagents/Conditions | Product | Application | Reference |
| Ethyl L-lactate | Sharpless epoxidation | Chiral α,β-epoxyaldehyde | Synthesis of L-erythro-biopterin | clockss.org |
| (S)-(-)-Ethyl lactate | Various | Optically active alcohol precursors | Synthesis of chiral liquid crystals | researchgate.net |
| Racemic homoallylic alcohols | Lipase-catalyzed resolution, photooxygenation | Optically active allylic hydroperoxy alcohols and 1,3-diols | Chiral building blocks | nih.gov |
Stereoselective Transformations
The allyl group in this compound is particularly amenable to a variety of stereoselective transformations, allowing for the introduction of new functional groups and stereocenters with predictable stereochemistry.
One important class of reactions is the stereoselective allylic alkylation. For example, palladium-catalyzed allylic alkylations of chiral chelated α-aminoketone enolates have been shown to proceed with excellent diastereoselectivity. nih.gov The stereochemical outcome is largely controlled by the geometry of the enolate and the steric bulk of its side chain. nih.gov Methyl-substituted allylic substrates for these reactions can be prepared from O-protected lactic acid esters. nih.govd-nb.info
Another significant stereoselective transformation is the researchgate.netresearchgate.net-sigmatropic rearrangement of allyl cyanates to isocyanates. acs.org The stereochemistry of this rearrangement has been examined using chiral allyl carbamates prepared from ethyl (S)-lactate. orgsyn.org The reaction proceeds with a high degree of stereochemical transfer, making it a valuable method for the enantioselective synthesis of allyl amine derivatives. orgsyn.org This methodology has been applied to the synthesis of complex molecules like the nucleoside antibiotic blasticidin S. orgsyn.org The stereoselectivity of the cyanate-to-isocyanate rearrangement is controlled by the geometry of the double bond in the starting allyl derivative. acs.org
Stereoselective allylboration is another powerful tool for carbon-carbon bond formation. The reaction of allylboronic acids with imines can proceed with very high anti-stereoselectivity for both E and Z isomers of the imine. rsc.org Unsaturated organoboron compounds, such as (pinacolato)allylboron, are important reagents in stereoselective additions, and their Z- or E-configuration dictates the stereochemical outcome of the reaction. ximo-inc.com
Table 3: Examples of Stereoselective Transformations
| Transformation | Substrate | Catalyst/Reagent | Key Feature | Reference |
| Allylic Alkylation | Chiral chelated α-aminoketone enolates | Palladium catalyst | Excellent diastereoselectivity | nih.gov |
| Cyanate-to-Isocyanate Rearrangement | Chiral allyl carbamates from ethyl (S)-lactate | - | High stereochemical transfer | orgsyn.org |
| Allylboration | Imines | Allylboronic acids | High anti-stereoselectivity | rsc.org |
| Oxidative Cyclization | N-Allyl benzamides | Chiral iodoarene catalyst | Enantioselective formation of oxazolines | chemrxiv.org |
Catalysis in Allyl Lactate Chemistry
Acid Catalysis in Esterification and Polymerization
The primary method for synthesizing allyl lactate (B86563) is through the esterification of lactic acid with allyl alcohol. This reaction is typically facilitated by an acid catalyst. ontosight.ai Strong mineral acids like sulfuric acid and hydrochloric acid are commonly used to promote this process, which can be conducted under relatively mild conditions. ontosight.aiorgsyn.org The presence of a strong acid is crucial for achieving a satisfactory yield of the ester. orgsyn.org
It is important to neutralize the acid catalyst, often with a substance like anhydrous sodium acetate (B1210297), before the distillation of allyl lactate. orgsyn.org Failure to do so can lead to condensation by ester interchange, resulting in the formation of "polylactic acid," a linear polyester (B1180765), and the liberation of allyl alcohol. orgsyn.org
Acid catalysis also plays a role in the polymerization of lactate derivatives. While not directly focused on this compound polymerization, studies on related lactate esters highlight the use of acid catalysts. For instance, in the two-step process for producing acrylic acid from lactic acid, the first step involves the reaction of an alkyl lactate with acetic anhydride (B1165640) in the presence of sulfuric acid to yield alkyl α-acetoxypropionate. rsc.org
It's noteworthy that commercial lactic acid often contains a significant amount of oligomers. Heating it with an alcohol and an acid catalyst helps to break down these oligomers into the desired lactate esters. researchgate.net
Table 1: Acid Catalysts in this compound Synthesis
| Catalyst | Reactants | Product | Significance |
|---|---|---|---|
| Sulfuric Acid | Lactic Acid, Allyl Alcohol | This compound | Promotes esterification. ontosight.aiorgsyn.org |
| Hydrochloric Acid | Lactic Acid, Allyl Alcohol | This compound | Alternative acid catalyst for esterification. ontosight.ai |
| p-Toluenesulfonic acid | Lactic Acid, Benzyl (B1604629) Alcohol | Benzyl Lactate | Used in the synthesis of other alkyl lactates. researchgate.net |
This table is interactive and can be sorted by column.
Organocatalysis and Metal Complex Catalysis
Organocatalysis and metal complex catalysis represent modern and often more selective approaches in organic synthesis, including reactions involving lactate derivatives.
Organocatalysis:
Organocatalysts are small organic molecules that can accelerate chemical reactions. In the context of lactate chemistry, they have been explored for both polymerization and depolymerization processes. For instance, 4-(dimethylamino)pyridine (DMAP) was one of the first organocatalysts used in the ring-opening polymerization of lactide. researchgate.net While this is not directly this compound, it demonstrates the potential of organocatalysts in polyester synthesis.
More relevant to this compound, organocatalysts have been used in the depolymerization of polylactide (PLA) using allyl alcohol as a reagent. rsc.org This process can yield ester products that can be used to create new polymers. rsc.org For example, the diols produced from the depolymerization of PLA and polyglycolide with allyl alcohol can be polymerized into new materials. rsc.org
Metal Complex Catalysis:
Metal complexes are widely used as catalysts due to their diverse reactivity. Aluminum(III) complexes, for example, are known to act as Lewis acids and can catalyze various organic transformations. mdpi.com While specific examples of Al(salen) complexes catalyzing reactions with this compound are not prominent in the provided search results, their general utility in activating polar substrates suggests potential applications. mdpi.com
Palladium complexes are particularly important in allylation reactions. The Tsuji-Trost allylation, a key reaction in organic synthesis, involves the use of a palladium catalyst. rsc.org Heterogeneous palladium complex catalysts, supported on materials like aluminum-doped mesoporous silica, have shown enhanced activity in allylation reactions using allylic alcohols. rsc.org This is significant because it provides an environmentally friendly route where water is the only byproduct. rsc.org The support material, with its Lewis acid sites and silanol (B1196071) groups, can work in concert with the palladium complex to activate the allylic alcohol. rsc.org
Zirconium complexes of amine tris(phenolate) ligands have been investigated for the ring-opening polymerization of L-lactide, demonstrating high activity. acs.org Although this research focuses on polylactide production, it highlights the potential of metal complexes in controlling the polymerization of lactate-derived monomers.
Table 2: Examples of Organo- and Metal Complex Catalysis in Lactate Chemistry
| Catalyst Type | Catalyst Example | Reaction | Substrate(s) | Significance |
|---|---|---|---|---|
| Organocatalyst | 4-(dimethylamino)pyridine (DMAP) | Ring-Opening Polymerization | Lactide | One of the first organocatalysts for polyester synthesis. researchgate.net |
| Organocatalyst | Various | Depolymerization | Polylactide, Allyl Alcohol | Produces monomers for new polymers. rsc.org |
| Metal Complex | Palladium Complex on Al-doped Mesoporous Silica | Allylation | Allylic Alcohols | Enhanced catalytic activity and environmentally friendly process. rsc.org |
| Metal Complex | Zirconium Complex | Ring-Opening Polymerization | L-Lactide | High activity in polylactide synthesis. acs.org |
This table is interactive and can be sorted by column.
Enzyme Catalysis for Specific Conversions
Enzymes are highly specific and efficient biological catalysts. Their application in the chemistry of lactates offers a green and selective alternative to traditional chemical methods.
One of the key enzymatic conversions involving lactates is racemization. Lactate racemase, a nickel-dependent enzyme, catalyzes the interconversion between D- and L-lactate. researchgate.net This process is crucial in various biological systems and has potential industrial applications. The enzyme utilizes a unique nickel-pincer cofactor derived from nicotinic acid and operates through a modified proton-coupled hydride transfer mechanism. researchgate.net
Another significant enzymatic process is the complete conversion of L-lactate to D-lactate. This has been achieved through a multi-step process involving enzymatic catalysis, electrochemical oxidation of NADH, and electrochemical reduction of pyruvate (B1213749). acs.org
While the direct enzymatic conversion of this compound is not extensively detailed in the provided results, the principles of enzyme catalysis in lactate chemistry are well-established. Enzymes like lactate dehydrogenase are known to catalyze the reduction of pyruvate to lactate through covalent catalysis. numberanalytics.com The high specificity of enzymes makes them ideal for targeted transformations, minimizing the formation of unwanted byproducts. mit.edu
Heterogeneous Catalysis in Acrylic Acid Production from Lactates
The catalytic dehydration of lactic acid and its esters, including potentially this compound, to acrylic acid is a significant area of research, offering a renewable route to this important monomer. rsc.org This process predominantly employs heterogeneous catalysts.
A variety of solid catalysts have been investigated for the vapor-phase dehydration of lactic acid. These include:
Phosphate (B84403) Salts: Calcium phosphate catalysts, particularly those with a specific calcium to phosphorous ratio (1.5-1.9), have shown high conversion of lactic acid (up to 100%) and good selectivity (60-80%) for acrylic acid. google.com Aluminum phosphate treated with an inorganic base has also been explored. google.com
Sulfate Salts: Various metal sulfates such as Na₂SO₄, Al₂(SO₄)₃, and BaSO₄ have been studied, with their catalytic activity being related to their acid strength. rsc.org
Hydroxyapatites: Calcium hydroxyapatite (B223615) (HAP) catalysts have demonstrated excellent yields of acrylic acid from lactic acid, with performance depending on the Ca/P ratio. researchgate.netresearchgate.net These catalysts can be very stable over extended periods of reaction time. researchgate.net
Zeolites: Modified zeolites are another class of heterogeneous catalysts investigated for this dehydration reaction. researchgate.net
The mechanism of dehydration over these catalysts often involves the formation of a lactate salt as an intermediate. For instance, in situ FTIR studies have shown the formation of calcium lactate during the dehydration of lactic acid over HAP catalysts. researchgate.net The acidity and basicity of the catalyst play a crucial role in determining the selectivity towards acrylic acid versus other byproducts like acetaldehyde (B116499) and 2,3-pentanedione. researchgate.netresearchgate.net
Table 3: Heterogeneous Catalysts for Acrylic Acid Production from Lactates
| Catalyst Type | Catalyst Example | Lactic Acid Conversion (%) | Acrylic Acid Selectivity (%) | Key Findings |
|---|---|---|---|---|
| Phosphate Salt | Calcium Phosphate (Ca/P = 1.5-1.9) | 100 | 60-80 | High conversion and selectivity. google.com |
| Sulfate Salt | NH₃-enhanced BaSO₄ | - | - | Promising catalytic performance. researchgate.net |
| Hydroxyapatite | Calcium Hydroxyapatite (Ca/P = 1.3) | 100 | 60 | High stability and selectivity correlated to acidity. researchgate.net |
| Zeolite | Modified Zeolites | - | - | Investigated for vapor-phase dehydration. researchgate.net |
This table is interactive and can be sorted by column.
Computational and Theoretical Studies on Allyl Lactate
Molecular Dynamics Simulations
Based on a comprehensive review of available literature, there are no specific, published studies detailing molecular dynamics (MD) simulations focused on allyl lactate (B86563). MD simulations are powerful computational methods used to simulate the physical movements of atoms and molecules. For a compound like allyl lactate, such simulations could provide valuable insights into its conformational flexibility, solvent interactions, and behavior in a condensed phase.
In related research on similar molecules, such as allyl pyruvate (B1213749), the utility of molecular dynamics has been noted. For instance, in studies of hyperpolarization, researchers have suggested that considering molecular dynamics, including the chemical exchange of protons and interactions with solvents like methanol (B129727), would be beneficial for a more complete understanding of the system. researchgate.net This indicates a recognized potential for MD simulations in this class of compounds, even though specific studies on this compound have not been reported.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a computational quantum mechanical modelling method used to investigate the electronic structure (or electron density) of many-body systems. For this compound, DFT calculations could determine optimized molecular geometry, vibrational frequencies, and electronic properties such as orbital energies and charge distribution.
Currently, there is a lack of dedicated papers reporting DFT calculations performed specifically on the this compound molecule. DFT studies have been conducted on related processes; for example, research on guanidine (B92328) iron(II) catalysts for the depolymerization of polylactide—where this compound is mentioned as a potential monomer—utilized DFT to elucidate the catalyst's activity. nih.gov However, these computational efforts were centered on the catalyst's mechanism rather than the structural or electronic properties of this compound itself.
Studies on Inter- and Intramolecular Interactions
The specific inter- and intramolecular interactions of this compound have not been the focus of dedicated computational studies. Such interactions, including hydrogen bonding, van der Waals forces, and dipole-dipole interactions, are crucial in determining the physical properties of the compound, such as its boiling point, viscosity, and solubility.
General chemical principles suggest that as an ester with a hydroxyl group and an allyl group, this compound can participate in several interactions:
Intramolecularly: The molecule's flexibility allows for various conformations, which would be influenced by internal steric and electronic effects.
Intermolecularly: The presence of the carbonyl and hydroxyl groups allows for hydrogen bonding and dipole-dipole interactions between this compound molecules. The allyl group and the alkyl backbone contribute to van der Waals forces.
While these interactions are qualitatively understood, quantitative computational studies to determine their precise energies and geometric dependencies for this compound are not available in the current body of scientific literature.
Degradation and Stability Studies of Allyl Lactate Derivatives
Poly(allyl lactate) Degradation Mechanisms
The degradation of polyesters like poly(lactic acid) (PLA), a close structural analog of poly(this compound), is a complex process influenced by factors such as temperature, catalysts, and molecular weight. mdpi.com The thermal degradation of these polymers often proceeds through several mechanisms.
For multi-allyl-functionalized poly(lactic acid) polyurethane, thermal degradation of the PLA oligomer segment begins at approximately 180°C, with the maximum degradation rate occurring around 300°C. dovepress.com The degradation of PLA itself is known to occur via different mechanisms depending on the temperature. At temperatures exceeding 200°C, intramolecular trans-esterification, leading to the formation of lactide and cyclic oligomers, and cis-elimination, which produces acrylic acid, are the predominant pathways. mdpi.com
The main thermal degradation mechanism for PLA and its copolymers involves a non-radical, backbiting ester interchange reaction. However, studies on pyrolytic degradation have shown that decomposition can also occur primarily through β-hydrogen bond scission, which results in the formation of allyl compounds. mdpi.com The presence of an allyl group in the ester side chain, as in poly(this compound), can influence the degradation pathway. Radical ring-opening polymerization (RROP) is a method used to create degradable polymers by incorporating cyclic monomers into a polymer backbone, introducing points of degradation. acs.org
The thermal stability and degradation profile of allyl-functionalized PLA can be analyzed using thermogravimetric analysis (TGA). For instance, the degradation profile of a PLA oligomer is distinct from that of an allyl-functionalized polyurethane derived from it, which shows additional degradation steps related to the urethane (B1682113) linkages. dovepress.com
| Polymer Segment | Onset of Degradation (°C) | Maximum Degradation Rate Temperature (°C) | Primary Degradation Products | Reference |
| PLA Oligomer | 180 | ~300 | Lactide, Cyclic Oligomers, Acrylic Acid | mdpi.comdovepress.com |
| Allyl-Functionalized PLA-Polyurethane | 260-460 (multiple steps) | 270, 340, 460 | Fragments from urethane linkage, cyclohexyl rings, and amino groups | dovepress.com |
Chemical Degradation Routes (e.g., Hydrolysis, Alcoholysis)
The primary chemical degradation route for allyl lactate (B86563) and its polymer is hydrolysis of the ester bond. This process can be influenced by pH and temperature and can occur through both abiotic and biotic pathways.
Hydrolysis: The hydrolysis of this compound breaks it down into lactic acid and allyl alcohol. For alkyl lactates in general, hydrolysis can occur spontaneously in an aqueous solution. chemrxiv.org The process is often autocatalytic, where the lactic acid produced by the initial hydrolysis reaction catalyzes further degradation. chemrxiv.orgchemrxiv.org The hydrolysis of alkyl lactates can be described by three kinetic stages: an initial slow phase (neutral hydrolysis), a subsequent rapid phase (autocatalytic hydrolysis), and finally, equilibrium. chemrxiv.org Factors such as temperature and the initial concentration of the lactate ester significantly affect the rate of hydrolysis. chemrxiv.org The degradation of poly(lactic acid) also begins with the chemical hydrolysis of its ester linkages, which is a non-enzymatic process that reduces the polymer's molecular weight. mdpi.com This hydrolytic scission of the polymer chains is a prerequisite for subsequent microbial action. mdpi.com
Alcoholysis: Alcoholysis is essentially the reverse of the esterification reaction used to synthesize this compound. It involves the reaction of a polyester (B1180765) like PLA with an alcohol to depolymerize it into alkyl lactate monomers. mdpi.com This process is a form of transesterification where an alcohol nucleophile attacks the ester bonds along the polymer backbone. mdpi.com While this reaction is typically used for the chemical recycling of PLA to produce esters like ethyl lactate or propyl lactate, it demonstrates the susceptibility of the ester linkage to attack by alcohols, especially in the presence of a catalyst. mdpi.com The reaction can be carried out with various alcohols, including allyl alcohol, to produce the corresponding lactate ester. google.com The rate of alcoholysis can be influenced by the steric hindrance of the alcohol used. mdpi.com
| Degradation Route | Reactants | Primary Products | Key Factors | Reference |
| Hydrolysis | This compound, Water | Lactic Acid, Allyl Alcohol | pH, Temperature, Autocatalysis by Lactic Acid | chemrxiv.orgchemrxiv.org |
| Alcoholysis (of PLA) | Poly(lactic acid), Alcohol (e.g., Ethanol, Propanol) | Alkyl Lactate | Temperature, Catalyst, Type of Alcohol | mdpi.com |
Microbial Degradation Aspects
The biodegradation of this compound and its polymers is a multi-step process that typically follows initial chemical degradation.
The biodegradation of PLA, a comparable polymer, illustrates this process. It begins with the non-enzymatic hydrolysis of the polymer matrix, which breaks down the long polymer chains into smaller oligomers and lactic acid. mdpi.com These smaller fragments can then be assimilated by microorganisms. mdpi.com The microorganisms ultimately metabolize these compounds, converting them into carbon dioxide and water under aerobic conditions, or methane (B114726) under anaerobic conditions. mdpi.com Enzymes such as lipases and proteases have been shown to accelerate the degradation of PLA. mdpi.com
Emerging Research Directions and Future Outlook
Development of Bio-based Routes for Allyl Lactate (B86563) Production
The shift towards a bio-economy has spurred research into producing chemicals from renewable resources. Lactic acid is a primary bio-based platform chemical, with approximately 90% of its global supply derived from the fermentation of sugars. mdpi.commdpi.comncsu.edu There is a significant research focus on using inexpensive and abundant renewable materials, such as lignocellulosic biomass, to serve as feedstocks for lactic acid production, which can help lower manufacturing costs. mdpi.commdpi.comacs.org This bio-derived lactic acid is a versatile building block for a range of secondary chemicals, including various alkyl lactates. ncsu.edu
Allyl lactate can be synthesized from these bio-based precursors. The production can follow a two-step pathway involving the fermentation of biomass to produce lactic acid, which is then subsequently esterified with allyl alcohol. An alternative route is the transesterification of a different bio-based alkyl lactate, such as ethyl or methyl lactate, with allyl alcohol to yield this compound. The synthesis of alkyl lactates from the chemical recycling of polylactic acid (PLA) also presents a viable route. nih.govmdpi.com Furthermore, glycerol (B35011), an abundant byproduct of the biodiesel industry, is being explored as a feedstock for C3 platform chemicals. rsc.orgrsc.orgrsc.orgaidic.it Research has demonstrated that tandem catalytic processes can effectively convert glycerol into alkyl lactates, presenting another potential pathway for bio-based this compound production. rsc.org
Applications in Advanced Materials (e.g., 3D Printing)
This compound derivatives are proving to be valuable in the field of advanced materials, particularly for additive manufacturing. researchgate.net Allyl-functionalized polymers derived from lactate are being developed as key components in photopolymer resins for light-based 3D printing technologies like stereolithography (SLA) and digital light processing (DLP). researchgate.netacs.orgacs.org
In a notable approach, researchers have synthesized polymeric ene-based thiol-ene networks for 3D printing applications using monomers derived from bio-resources like ethyl lactate. researchgate.net One method involves the partial hydrolysis of poly(ethyl lactate acrylate) (PEtLA), followed by a reaction with allyl bromide to install the reactive allyl groups. acs.org These modified polymers are then formulated into printable resins by combining them with thiol cross-linkers, such as those derived from isosorbide (B1672297) or pentaerythritol (B129877) tetrakis(3-mercaptopropionate) (PETMP). researchgate.netacs.org
These resin formulations are well-suited for thiol-ene photoinduced polymerization, enabling the fabrication of high-resolution and complex 3D structures. acs.org The resulting printed objects exhibit impressive and tunable properties.
Table 1: Mechanical and Thermal Properties of 3D Printed Thiol-Ene Networks Derived from Ethyl Lactate This table presents a range of properties achievable for 3D printed materials based on thiol-ene networks using ethyl lactate-derived monomers, demonstrating their versatility. The properties can be customized by varying the cross-linker type and ratio. researchgate.net
| Property | Value Range |
| Young's Modulus | 1.03 - 1.75 GPa |
| Glass Transition Temperature (Tg) | 44 - 54 °C |
| Decomposition Temperature (Td, 10%) | > 350 °C |
A key feature of these lactate-based materials is their design for sustainability. The inherent ester linkages in the polymer backbone allow for rapid hydrolytic degradation under basic conditions, which is a significant advantage for creating prototypes or other products where a sustainable, eco-friendly end-of-life is required. researchgate.netacs.org
Integration into Circular Economy Concepts
The principles of a circular economy, which prioritize the reuse and recycling of materials, are highly relevant to the lifecycle of this compound and its related polymers. researchgate.net A central theme is the chemical recycling of polylactic acid (PLA), a leading bio-based polymer. nih.govacs.org Alcoholysis of post-consumer PLA waste is an effective method to break down the polymer into valuable alkyl lactates, such as methyl or ethyl lactate. nih.govmdpi.comacs.org This process represents a form of chemical upcycling, converting plastic waste back into useful platform chemicals. rsc.org
These recovered alkyl lactates can then serve as precursors for a variety of other chemicals, including the synthesis of this compound, effectively "closing the loop" on the material's lifecycle. mdpi.com This approach contrasts with composting, where the material's inherent value and energy are lost. acs.org
Furthermore, materials developed from this compound can be intentionally designed for degradation, a key concept in circular design. acs.org For instance, the 3D printed thermosets derived from allyl-modified poly(ethyl lactate) can be degraded rapidly at the end of their use phase. researchgate.netacs.org This prevents the long-term accumulation of waste and provides a pathway to potentially recover the chemical building blocks for future use. nih.gov This focus on recycling and controlled degradation helps integrate this compound-based materials into a more sustainable economic model. acs.orgresearchgate.net
Exploration of Novel Catalytic Systems
Efficient catalysis is critical for the sustainable production of this compound, which is typically synthesized through the esterification of lactic acid or the transesterification of other alkyl lactates. acs.orgresearchgate.net Research into novel catalytic systems aims to improve reaction rates, yields, and environmental performance. mdpi.com
A range of catalysts has been shown to be effective for the transesterification reactions that produce alkyl lactates. nih.gov These include:
Metal Acetates: Zinc acetate (B1210297) dihydrate (Zn(OAc)₂) and magnesium acetate tetrahydrate (Mg(OAc)₂). nih.gov
Organocatalysts: 4-(dimethylamino)pyridine (DMAP) and 1,5,7-triazabicyclodecene (TBD). nih.gov
Table 2: Performance of Various Catalysts in the Methanolysis of PLA to Methyl Lactate This table compares the initial reaction rates for the production of methyl lactate (MeLa) from PLA using different catalysts, highlighting the significant differences in catalytic activity. nih.gov This data is indicative of catalyst performance for general alkyl lactate synthesis.
| Catalyst | Average Initial Rate of MeLa Production (g·mL⁻¹·min⁻¹) |
| Zinc acetate dihydrate (Zn(OAc)₂) | 5.37 × 10⁻⁴ |
| Triazabicyclodecene (TBD) | 5.37 × 10⁻⁴ |
| Magnesium acetate tetrahydrate (Mg(OAc)₂) | 5.39 × 10⁻⁵ |
| 4-(dimethylamino)pyridine (DMAP) | 3.09 × 10⁻⁵ |
| Note: Conditions involved 9 equivalents of methanol (B129727) with stirring speeds between 300 and 600 rpm. |
Recent studies have found that dual catalyst systems, which employ Lewis acid-base pairs, can outperform single-catalyst systems in the recycling of polyesters into alkyl lactates. nih.gov To further enhance sustainability, there is a strong trend towards developing heterogeneous catalysts that can be easily separated from the reaction mixture and reused. rsc.org For example, the ion-exchange resin Amberlyst 15 has been used as a recyclable, heterogeneous catalyst for the solvent-free synthesis of lactate-based monomers, achieving high yields over multiple cycles. acs.org Additionally, novel tandem processes using regenerable solid catalysts are being developed to produce alkyl lactates from alternative feedstocks like glycerol, offering a more economical and environmentally sound production route. rsc.org
This compound in Sustainable Chemical Processes
This compound is emerging as a compound that aligns with multiple principles of green and sustainable chemistry. Its production can be rooted in renewable feedstocks, such as sugars from biomass or waste glycerol from biodiesel manufacturing, which moves away from fossil fuel dependency. ncsu.edursc.orgrsc.org The synthesis pathways for this compound and its derivatives are being optimized to be more environmentally benign. This includes the use of lactate esters as green solvents, which are noted for their biodegradability and low toxicity, and the development of processes that reduce energy consumption and waste, such as solvent-free reactions. mdpi.comacs.orgrenewable-carbon.eu
Within the framework of a circular economy, this compound holds promise as a value-added chemical that can be produced from recycled PLA, turning a waste stream back into a resource. mdpi.comrsc.org Moreover, the development of materials from this compound that are designed for controlled degradation addresses the critical end-of-life issue for plastics. researchgate.netacs.org This comprehensive approach, which considers the entire lifecycle from renewable sourcing and green production methods to end-of-life management, positions this compound as a key player in the future of sustainable chemical processes. rsc.orgacs.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing allyl lactate, and how can they be methodologically addressed?
- Synthesis Challenges : this compound synthesis often leads to ester interchange, forming polylactic acid polymers and dimers (e.g., lactic acid allyl ester dimer) . Side reactions like methallyl alcohol rearrangement to isobutyraldehyde are also common.
- Methodological Solutions :
- Use boric acid (10 mol%) as a catalyst to stabilize intermediates and suppress dimerization by forming a boron complex with lactic acid .
- Optimize reaction conditions: Excess allyl alcohol as solvent, reflux at 60°C for 18 hours to minimize side reactions .
- Apply Steglich conditions (DCC/DMAP) for esterification, though careful temperature control and anhydrous conditions are required to prevent isourea intermediates from decomposing .
Q. Which analytical techniques are most reliable for detecting this compound purity and byproducts?
- Key Techniques :
- NMR Spectroscopy : Identifies dimeric byproducts (e.g., linear polyesters) via characteristic peaks in the 1.2–1.5 ppm range for methyl groups and 4.2–5.2 ppm for allyl protons .
- GC-MS/HPLC : Quantifies residual allyl alcohol, lactic acid, and ester byproducts. Calibration curves using ethyl lactate (CAS 97-64-3) as a reference can improve accuracy .
- Titration : Measures unreacted carboxylic acids to assess esterification efficiency .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Safety Measures :
- Use PPE (gloves, goggles) and work in a fume hood to avoid inhalation/contact, as allyl derivatives may irritate mucous membranes .
- Store in airtight containers away from oxidizers; monitor for peroxidation if stored long-term .
- Neutralize spills with sodium bicarbonate before disposal .
Advanced Research Questions
Q. How does this compound interact with fungal carbon catabolite repression (CCR) pathways, and what experimental models can elucidate this?
- Mechanistic Insight : Allyl alcohol (a structural analog) is metabolized by Aspergillus fumigatus into acrolein, a toxic byproduct. CreA-mediated CCR regulates alcohol dehydrogenase (alcA/aldA) expression, impacting fungal growth under glucose repression .
- Experimental Design :
- Use ΔcreA mutants to study de-repression: Compare radial growth inhibition on glucose (27% in wild-type vs. 100% in ΔcreA) with lactate/ethanol controls .
- Quantify acrolein production via HPLC in CreA-complemented strains (creAR) to validate CCR regulation .
Q. What conditions favor this compound polymerization, and how can this be controlled for monomeric yield optimization?
- Polymerization Drivers :
- Acid catalysis promotes ester interchange, forming polylactic acid. Elevated temperatures (>60°C) and prolonged reaction times (>20 hours) exacerbate this .
- Control Strategies :
- Introduce boron-based catalysts to block intermolecular esterification .
- Limit reaction time to <18 hours and use excess allyl alcohol (5:1 molar ratio) to shift equilibrium toward monomer formation .
Q. How can thermodynamic and kinetic properties of this compound inform solvent design and reaction scalability?
- Methodological Approaches :
- DSC/TGA : Measure melting point (~-20°C) and thermal stability (decomposition >150°C) to assess suitability as a green solvent .
- Molecular Dynamics (MD) Simulations : Model hydrogen-bonding networks and solvent-solute interactions using forcefields validated for ethyl lactate .
- Phase Equilibria Studies : Predict vapor-liquid equilibria via Monte Carlo/Gibbs ensemble simulations for distillation optimization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
